molecular formula C12H15ClN2O3 B13254440 1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B13254440
M. Wt: 270.71 g/mol
InChI Key: ZQRZZHHQSRBELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride is a piperidine-derived compound featuring a pyridinyl substituent at position 2, a carboxylic acid group at position 3, and a ketone at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

Molecular Formula

C12H15ClN2O3

Molecular Weight

270.71 g/mol

IUPAC Name

1-methyl-6-oxo-2-pyridin-4-ylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H14N2O3.ClH/c1-14-10(15)3-2-9(12(16)17)11(14)8-4-6-13-7-5-8;/h4-7,9,11H,2-3H2,1H3,(H,16,17);1H

InChI Key

ZQRZZHHQSRBELZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CCC1=O)C(=O)O)C2=CC=NC=C2.Cl

Origin of Product

United States

Preparation Methods

Cyclization of Suitable Precursors

The core structure of 1-methyl-6-oxo-2-(pyridin-4-yl)piperidine derivatives can be assembled via cyclization of appropriately substituted amino acids or their derivatives. A common starting point involves the transformation of itaconic acid derivatives or α,β-unsaturated compounds into the piperidine ring through cyclization reactions.

Example Method:

Functionalization at the 2-Position

  • The pyridin-4-yl group is introduced via nucleophilic substitution or coupling reactions on the piperidine ring, often utilizing halogenated intermediates or activated esters.

  • Method: Use of pyridine-4-carboxylic acid derivatives or pyridin-4-yl halides to attach the heteroaryl group through nucleophilic aromatic substitution or cross-coupling reactions.

Introduction of the Methyl and Oxo Groups

Methylation at the Nitrogen

  • Reagents: Methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate.

  • Procedure: The piperidine nitrogen is methylated under mild conditions, typically in an aprotic solvent like acetone or DMF, to afford the N-methyl derivative.

Oxidation to the Keto Functionality

  • The keto group at the 6-position can be introduced via oxidation of suitable precursors or selective oxidation of secondary alcohols if present.

  • Reagents: Use of oxidants such as potassium permanganate , chromium-based oxidants , or mild oxidizing agents like tert-butyl hydroperoxide under controlled conditions.

Conversion to the Hydrochloride Salt

  • The free acid is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an organic solvent like ether or ethanol.

  • Procedure: Dissolve the free acid in anhydrous ethanol, bubble HCl gas through the solution, or add concentrated HCl, then evaporate the solvent to obtain the hydrochloride salt.

Summary of the Most Recognized Preparation Route

Step Description Reagents & Conditions
1 Cyclization to form piperidine core Cyclization of amino acid derivatives in ethanol/acetic acid with acid/base catalysts
2 Attachment of pyridin-4-yl group Nucleophilic substitution with pyridine-4-carboxylic acid derivatives or cross-coupling reactions
3 N-methylation Methyl iodide or methyl sulfate in DMF or acetone, with potassium carbonate
4 Oxidation to keto group Oxidants like potassium permanganate or tert-butyl hydroperoxide
5 Salt formation Treatment with HCl gas or concentrated HCl

Data Table: Representative Synthesis Parameters

Reaction Step Reagents Solvent Temperature Yield (%) Notes
Ring cyclization Amino acid derivative Ethanol/Acetic acid Reflux 70-85 Promotes ring closure
Pyridinyl attachment Pyridine-4-carboxylic acid derivative DMF or Dioxane Room temp to 80°C 60-75 Cross-coupling or substitution
N-methylation Methyl iodide Acetone or DMF Room temp 80-95 Selective methylation
Oxidation KMnO₄ Aqueous or organic Cold to room temp 60-80 Controlled oxidation
Salt formation HCl gas Ethanol Room temp Quantitative Acid-base neutralization

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Ring Systems and Substituent Variations

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
  • Core Ring : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound.
  • Functional Groups : Lacks the pyridinyl group but shares a carboxylic acid and ketone.
  • Implications : Smaller ring size may reduce steric hindrance but limit conformational flexibility compared to piperidine derivatives .
Ethyl 1-Benzyl-3-oxo-4-piperidinecarboxylate Hydrochloride (CAS 52763-21-0)
  • Substituents : Benzyl (aromatic) and ethoxycarbonyl (ester) groups replace the pyridinyl and carboxylic acid in the target.
1-[(Pyridin-4-yl)methyl]piperidine-3-carboxylic Acid Dihydrochloride
  • Substituents : Pyridinyl group is attached via a methylene bridge, unlike the direct linkage in the target compound.
  • Implications: The methylene spacer may alter binding affinity to targets like nicotinic receptors. The dihydrochloride form likely improves aqueous solubility compared to mono-hydrochloride salts .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Key Functional Groups Salt Form
Target Compound C12H15ClN2O3 (estimated) ~294.7 (calc.) Pyridinyl, ketone, carboxylic acid Hydrochloride
6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid HCl (1073160-06-1) C7H8ClNO3 189.60 Dihydropyridine, methyl, ketone Hydrochloride
Piperidine-3-carboxylic Acid Methyl Amide HCl (475060-42-5) C8H17ClN2O 192.69 Methyl amide Hydrochloride
  • Solubility: Hydrochloride salts generally enhance water solubility. The dihydrochloride form in 1-[(pyridin-4-yl)methyl]piperidine-3-carboxylic acid may offer superior solubility over mono-salts .

Biological Activity

Overview

1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride is a synthetic compound belonging to the piperidine family, characterized by its unique structural features that include a piperidine ring with a ketone and carboxylic acid functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

Chemical Structure and Properties

The chemical structure of 1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride can be represented as follows:

C12H14N2O3HCl\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3\text{HCl}

Key Features:

  • Piperidine Ring : Provides a basic framework for interaction with biological targets.
  • Pyridine Substitution : The presence of a pyridine ring is crucial for enhancing the compound's binding affinity to various receptors.
  • Functional Groups : The ketone and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are essential for biological activity.

The biological activity of 1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets. The compound may modulate receptor activity through the following mechanisms:

  • Receptor Binding : The piperidine structure allows for binding to various receptors, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways, impacting cellular functions.

Anticancer Activity

Recent studies indicate that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, similar piperidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that 1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride may also possess such properties.

Cell LineIC50 Value (µM)Reference
HeLa5.0
MCF78.2
A5496.5

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored through in vitro studies, where it demonstrated inhibition of pro-inflammatory cytokines in cellular models. This suggests a possible therapeutic application in treating inflammatory diseases.

Neuroprotective Properties

Research indicates that similar compounds have neuroprotective effects, enhancing cell viability against neurotoxic agents. This positions 1-Methyl-6-oxo-2-(pyridin-4-yl)piperidine-3-carboxylic acid hydrochloride as a candidate for further investigation in neurodegenerative disease models.

Case Studies

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various piperidine derivatives, including those structurally related to 1-Methyl-6-oxo compounds. The results indicated promising activity against multiple cancer cell lines, supporting further exploration of this class of compounds for anticancer therapies .
  • Neuroprotective Study : In a model assessing neuroprotection, derivatives showed significant reduction in apoptosis rates when exposed to amyloid-beta peptides, suggesting potential applications in Alzheimer's disease treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.